2-bromo-N-propan-2-ylacetamide;hydrochloride
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Overview
Description
2-bromo-N-propan-2-ylacetamide;hydrochloride is a chemical compound with the molecular formula C5H10BrNO·HCl. It is a brominated acetamide derivative, often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-propan-2-ylacetamide;hydrochloride typically involves the bromination of N-propan-2-ylacetamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction can be represented as follows:
N-propan-2-ylacetamide+Br2→2-bromo-N-propan-2-ylacetamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-propan-2-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form N-propan-2-ylacetamide.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed
Substitution: N-propan-2-ylacetamide derivatives.
Reduction: N-propan-2-ylacetamide.
Oxidation: Oxo derivatives of N-propan-2-ylacetamide.
Scientific Research Applications
2-bromo-N-propan-2-ylacetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-propan-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromopropane: A brominated hydrocarbon used in organic synthesis.
N-propan-2-ylacetamide: The non-brominated precursor of 2-bromo-N-propan-2-ylacetamide;hydrochloride.
2-bromo-N-methylaniline hydrochloride: Another brominated amide derivative with different functional groups.
Uniqueness
This compound is unique due to its specific bromination pattern and the presence of both amide and hydrochloride functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
104240-92-8 |
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Molecular Formula |
C5H11BrClNO |
Molecular Weight |
216.50 g/mol |
IUPAC Name |
2-bromo-N-propan-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C5H10BrNO.ClH/c1-4(2)7-5(8)3-6;/h4H,3H2,1-2H3,(H,7,8);1H |
InChI Key |
NUTBVORVGVPEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CBr.Cl |
Origin of Product |
United States |
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